

The Fundamental Properties of 5-Deazariboflavin: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazariboflavin is a synthetic analog of riboflavin (Vitamin B2) where the nitrogen atom at position 5 of the isoalloxazine ring is replaced by a carbon atom. This seemingly subtle structural modification imparts profound changes to its physicochemical and biological properties, making it an invaluable tool in biochemical and biomedical research. This technical guide provides a comprehensive overview of the core properties of **5-deazariboflavin**, including its synthesis, redox chemistry, spectral characteristics, and its applications as a mechanistic probe for flavoenzymes and as a photosensitizer. Detailed experimental methodologies and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Synthesis

5-Deazariboflavin, systematically named 1-deoxy-1-(7,8-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinolin-10(5H)-yl)-D-ribitol, possesses the following chemical structure:

Molecular Formula: C₁₈H₂₁N₃O₆ Molecular Weight: 375.38 g/mol [1] CAS Number: 19342-73-5[1]

Chemical Synthesis



An improved and reproducible chemical synthesis of **5-deazariboflavin** has been reported, overcoming challenges of previous methods.[2] The synthesis involves the coupling of a ribitylated aniline with 6-chlorouracil, followed by cyclization to form the deazaflavin core.

Experimental Protocol: Synthesis of **5-Deazariboflavin**[2]

- Synthesis of Ribitylated Aniline Intermediate: D-Ribose is reacted with 3,4-dimethylaniline via reductive amination to produce the N-ribityl-3,4-dimethylaniline intermediate.
- Coupling with 6-chlorouracil: The ribitylated aniline is then coupled with 6-chlorouracil in the presence of a catalytic amount of malononitrile in refluxing methanol.
- Acetylation: The crude product from the coupling reaction is acetylated using acetic anhydride in pyridine to facilitate purification.
- Cyclization with Vilsmeier Reagent: The acetylated intermediate is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to effect the cyclization, forming the tricyclic 5-deazaflavin core.
- Deacetylation: The acetate protecting groups are removed to yield crude **5-deazariboflavin**.
- Purification: The final product is purified by high-performance liquid chromatography (HPLC)
 to yield 5-deazariboflavin as a yellow solid.[2]

Detailed ¹H and ¹³C NMR data for synthetic intermediates and the final product have been published, confirming the structure.[2]

Physicochemical Properties

The substitution of N-5 with a carbon atom significantly alters the electronic properties of the flavin ring system, leading to distinct physicochemical characteristics compared to riboflavin.

Redox Properties

A key feature of **5-deazariboflavin** is its altered redox chemistry. Unlike natural flavins, which can participate in both one- and two-electron transfer processes through a stable semiquinone radical, 5-deazaflavins strongly favor two-electron (hydride) transfer mechanisms.[3] The



radical state in the 5-deazaflavin system is less stable, making it a poor mediator of single-electron transfers.[3]

The redox potential of the **5-deazariboflavin**/1,5-dihydro-**5-deazariboflavin** couple is significantly more negative than that of riboflavin. This makes 1,5-dihydro-**5-deazariboflavin** a stronger reducing agent.[3]

Property	5-Deazariboflavin	Riboflavin	Reference
Redox Mechanism	Predominantly two- electron (hydride) transfer	One- and two-electron transfer	[3]
Midpoint Potential (E'₀) at pH 7	-0.273 V to -0.310 V	~ -0.210 V	[3][4]
Reduced Form Stability	1,5- dihydrodeazaflavin is stabilized to autoxidation ($t\frac{1}{2} \approx 40$ h at 22°C)	Dihydroflavin is rapidly oxidized by O2	[5]

Spectroscopic Properties

5-Deazariboflavin exhibits characteristic absorption and fluorescence spectra that are sensitive to its environment.

Table of Spectroscopic Properties:



Property	Value	Conditions	Reference
Absorption Maxima (λmax)	~330 nm and ~400 nm ($\pi \rightarrow \pi^*$ transitions)	In DMSO	[6]
Molar Absorptivity (ε)	Data not fully available in a comprehensive table.	-	-
Fluorescence Emission Maximum (λem)	Data not explicitly found.	-	-
Fluorescence Quantum Yield (ΦF)	0.11	In D₂O	
Singlet Oxygen Quantum Yield (ΦΔ)	0.33	In Methanol	[7]

The absorption maxima of 5-deazaflavins are hypsochromically shifted (blue-shifted) compared to riboflavin, which is attributed to the destabilization of the lowest unoccupied molecular orbital (LUMO) upon replacing the nitrogen at position 5 with a carbon-hydrogen group.[6]

Biological Activity and Applications

The unique properties of **5-deazariboflavin** make it a versatile tool for studying flavoenzymes and for applications in photobiology and drug development.

Mechanistic Probe of Flavoenzymes

5-Deazariboflavin and its phosphorylated derivatives, 5-deazaflavin mononucleotide (deazaFMN) and 5-deazaflavin adenine dinucleotide (deazaFAD), serve as valuable mechanistic probes for flavoenzymes.[5] Because they are restricted to two-electron transfer, they can be used to distinguish between hydride transfer and single-electron transfer mechanisms in flavoenzyme-catalyzed reactions.[3]

Many flavoenzymes can recognize and bind 5-deazaflavin analogs, although the catalytic efficiency is often significantly reduced.[4] For example, when reconstituted into oxidases,



deazaFAD-containing enzymes are often reduced by their substrate but are not reoxidized by molecular oxygen.[4]

Experimental Protocol: Enzymatic Synthesis of deazaFMN and deazaFAD[5]

- Enzyme Source: A partially purified FAD synthetase complex from Brevibacterium ammoniagenes is used. This complex possesses both phosphorylating and adenylylating activities.
- Reaction Mixture: 5-deazariboflavin is incubated with the FAD synthetase complex in a suitable buffer containing ATP and Mg²⁺.
- Conversion: The enzyme complex catalyzes the direct conversion of 5-deazariboflavin to deazaFMN and subsequently to deazaFAD.
- Purification: The synthesized deazaflavin coenzymes are purified using adsorptive chromatography.



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Enzymatic synthesis of deazaFMN and deazaFAD.

Role in DNA Photolyase

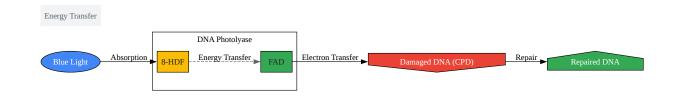
A naturally occurring derivative of **5-deazariboflavin**, 8-hydroxy-7,8-didemethyl-**5-deazariboflavin** (8-HDF), functions as a light-harvesting chromophore in a class of DNA repair enzymes called photolyases.[8] These enzymes repair DNA damage caused by UV light.

In this system, 8-HDF acts as an antenna, absorbing blue light and transferring the energy to the catalytic FAD cofactor. This energy transfer process is crucial for the efficient repair of DNA lesions, particularly under low-light conditions.[8]

Experimental Protocol: DNA Photolyase Activity Assay[9][10]



- Substrate Preparation: A DNA substrate containing cyclobutane pyrimidine dimers (CPDs),
 typically a short oligonucleotide, is prepared by UV irradiation.
- Enzyme Reconstitution: The apoprotein of DNA photolyase is reconstituted with FAD and the **5-deazariboflavin** analog (e.g., 8-HDF).
- Photorepair Reaction: The reconstituted enzyme is incubated with the CPD-containing DNA substrate in the dark to allow for binding. The mixture is then exposed to photoreactivating light (typically in the blue region of the spectrum).
- Quantification of Repair: The extent of DNA repair is quantified by measuring the reduction in the number of CPDs. This can be achieved using methods such as HPLC, which separates the repaired from the damaged oligonucleotides, or through immunoassays using CPDspecific antibodies.[9][11]



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Role of 8-HDF as a light-harvesting chromophore in DNA photolyase.

Photosensitizer in Photodynamic Therapy and Artificial Photosynthesis

Due to its ability to generate reactive oxygen species, particularly singlet oxygen, upon illumination, **5-deazariboflavin** and its derivatives are being explored as photosensitizers.[7] This property makes them potential candidates for photodynamic therapy (PDT), a treatment modality for cancer and other diseases.



Furthermore, the strong reducing power of its reduced form and its photochemical reactivity have led to investigations into its use in artificial photosynthesis systems for the production of solar fuels.

Drug Development Implications

The unique redox properties and the ability to interact with flavoenzymes make **5-deazariboflavin** and its derivatives interesting scaffolds for drug development. As many essential enzymes in pathogenic bacteria and other organisms are flavoenzymes, designing inhibitors based on the 5-deazaflavin core could lead to novel antimicrobial agents. The differences in flavoenzyme structure and function between pathogens and humans could be exploited to achieve selective toxicity.

Conclusion

5-Deazariboflavin is a powerful tool for researchers in chemistry, biology, and medicine. Its distinct redox and photochemical properties, which differ significantly from those of natural flavins, provide a unique avenue for dissecting complex enzymatic mechanisms. As our understanding of the roles of flavoenzymes in health and disease expands, the importance of molecular probes like **5-deazariboflavin** in drug discovery and development is poised to grow. This guide provides a foundational understanding of its core properties and methodologies to encourage its broader application in scientific research.

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